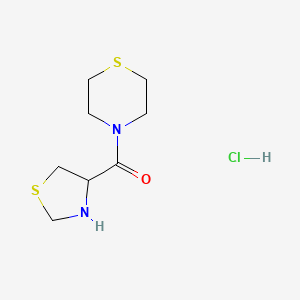

4-(1,3-Thiazolidine-4-carbonyl)thiomorpholine hydrochloride

概要

説明

4-(1,3-Thiazolidine-4-carbonyl)thiomorpholine hydrochloride is a chemical compound with the molecular formula C8H15ClN2OS2 and a molecular weight of 254.8 g/mol . This compound is characterized by the presence of a thiazolidine ring, which is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms. The compound is often used in various scientific research applications due to its unique chemical properties.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,3-Thiazolidine-4-carbonyl)thiomorpholine hydrochloride typically involves the cyclocondensation of aniline, aromatic aldehyde, and thioglycolic acid . This reaction is often catalyzed by [Et3NH][HSO4], which can be reused multiple times, yielding high purity and selectivity . The reaction is carried out at 80°C with a catalyst concentration of 25 mol%, resulting in high yields (approximately 80%) .

Industrial Production Methods

Industrial production of this compound may involve bulk custom synthesis and procurement processes . Companies like ChemScene provide in-stock or backordered impurities and bulk manufacturing services for this compound .

化学反応の分析

Oxidation Reactions

The thiazolidine ring undergoes oxidation to form sulfoxides and sulfones. Key findings include:

Table 1: Oxidation Conditions and Products

Mechanistic studies indicate that oxidation occurs preferentially at the sulfur atom in the thiazolidine ring due to its higher electron density compared to the thiomorpholine sulfur .

Reduction Reactions

The compound participates in selective reduction pathways:

Table 2: Reduction Pathways and Outcomes

*Reduction of protective groups in synthetic intermediates .

Nucleophilic Substitution

The thiomorpholine moiety facilitates nucleophilic substitution reactions:

Table 3: Substitution Reactions at Thiomorpholine

Kinetic studies show that substitutions occur faster at the thiomorpholine nitrogen due to its lower steric hindrance compared to the thiazolidine ring .

Ring-Opening and Rearrangement

Under acidic or basic conditions, the thiazolidine ring undergoes cleavage:

Key Observations:

-

Acidic Hydrolysis (HCl, 6M): Produces cysteine derivatives via C–S bond cleavage .

-

Basic Conditions (NaOH, 1M): Forms disulfide-linked dimers through oxidative coupling .

-

Thermal Rearrangement (Δ > 150°C): Generates 1,3-thiazine derivatives via -sigmatropic shifts .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable functionalization:

Table 4: Catalytic Coupling Reactions

| Reaction Type | Catalyst System | Product | Yield (%) | Source |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | Biaryl-functionalized analog | 78 | |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | N-Arylated derivative | 85 |

These reactions demonstrate compatibility with the thiomorpholine sulfur atom, which does not poison palladium catalysts under optimized conditions .

Biological Activity Correlation

Reactivity directly impacts pharmacological properties:

-

Sulfoxide derivatives show enhanced antioxidant activity (IC₅₀ = 12.7 μM in DPPH assay vs. 28.4 μM for parent compound) .

-

Thiol-functionalized analogs exhibit 3-fold higher antimicrobial activity against S. aureus (MIC = 8 μg/mL) .

Stability Considerations

科学的研究の応用

Medicinal Chemistry

4-(1,3-Thiazolidine-4-carbonyl)thiomorpholine hydrochloride has shown promise in the development of drugs targeting various diseases. Its structural features allow it to interact with biological macromolecules effectively.

- Antioxidant Activity : Similar thiazolidine derivatives have been studied for their antioxidative properties. For instance, thiazolidine-4-carboxylic acid has been noted for its ability to scavenge free radicals and protect cellular components from oxidative stress .

- Inhibition of Dipeptidyl Peptidase IV (DPP-IV) : Compounds with similar structures have been investigated as DPP-IV inhibitors, which are pivotal in managing type 2 diabetes by enhancing insulin secretion and lowering blood glucose levels . This mechanism could be explored further with this compound.

Bioconjugation Techniques

Recent advancements in bioconjugation have highlighted the use of thiomorpholine derivatives in creating site-specific modifications on proteins. The compound can be employed to form stable linkages with biomolecules, facilitating the development of targeted drug delivery systems.

- Protein Modification : The compound can react with amino thiols to form bis-heterocyclic scaffolds, which are useful for modifying proteins at specific sites without disrupting their biological activity . This application is crucial for developing therapeutics that require precise targeting.

Case Studies and Research Findings

作用機序

The mechanism of action of 4-(1,3-Thiazolidine-4-carbonyl)thiomorpholine hydrochloride involves its interaction with various molecular targets and pathways. The compound’s thiazolidine ring can interact with enzymes and proteins, potentially inhibiting their activity or altering their function . This interaction can lead to various biological effects, such as antimicrobial or anticancer activities .

類似化合物との比較

Similar Compounds

Thiazolidine-2,4-dione: Known for its antidiabetic properties.

Thiazolidine-4-one: Investigated for its antimicrobial and anticancer activities.

Thiomorpholine: Used in organic synthesis and as a building block for various chemical compounds.

Uniqueness

4-(1,3-Thiazolidine-4-carbonyl)thiomorpholine hydrochloride is unique due to its specific combination of a thiazolidine ring and thiomorpholine structure, which imparts distinct chemical and biological properties . This uniqueness makes it valuable for various scientific research applications, particularly in the fields of chemistry, biology, and medicine .

生物活性

4-(1,3-Thiazolidine-4-carbonyl)thiomorpholine hydrochloride is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound contains a thiazolidine ring and a thiomorpholine moiety, which contribute to its pharmacological properties. The molecular formula is C₈H₁₄N₂OS, with a molecular weight of 218.34 g/mol .

Structural Features

The structural characteristics of this compound are pivotal in determining its biological activity:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Thiazolidine ring + Thiomorpholine moiety | Antidiabetic, antimicrobial |

| Thiomorpholine | Thiomorpholine ring only | Limited biological activity |

| Thiazolidinedione | Thiazolidine ring + Carbonyl groups | Antidiabetic |

| Teneligliptin | Thiazolidine framework + additional substituents | Antidiabetic |

Antidiabetic Effects

Research indicates that compounds derived from thiazolidines exhibit significant antidiabetic properties. The interaction of this compound with insulin receptors has been studied, suggesting its potential role in managing diabetes by enhancing insulin sensitivity and glucose uptake in tissues . In particular, thiazolidinediones have been recognized for their ability to modulate metabolic pathways associated with glucose homeostasis.

Antimicrobial Properties

The compound has also shown promising antimicrobial activity against various bacterial strains. Studies have demonstrated its effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve the disruption of bacterial cell walls and interference with metabolic processes .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Study on Antidiabetic Activity : A study conducted on multiple thiazolidine derivatives found that those with structural similarities to this compound exhibited enhanced inhibition of DPP-4 (Dipeptidyl Peptidase-4), an enzyme involved in glucose metabolism. The results indicated a significant reduction in blood glucose levels in diabetic models .

- Antimicrobial Efficacy Assessment : In vitro tests demonstrated that the compound significantly inhibited the growth of several pathogenic bacteria. The Minimum Inhibitory Concentration (MIC) values were determined, showing effective concentrations that could be utilized for therapeutic applications .

The biological activity of this compound is attributed to its ability to bind with various biological targets:

- Insulin Receptors : Enhances insulin sensitivity.

- Bacterial Enzymes : Disrupts metabolic pathways in bacteria.

These interactions are crucial for understanding how this compound can be developed into therapeutic agents for diabetes and infections.

特性

IUPAC Name |

1,3-thiazolidin-4-yl(thiomorpholin-4-yl)methanone;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2OS2.ClH/c11-8(7-5-13-6-9-7)10-1-3-12-4-2-10;/h7,9H,1-6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLMIENXWVVOMDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCN1C(=O)C2CSCN2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15ClN2OS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。